molecular formula C19H13N3O B12802150 N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide CAS No. 58254-72-1

N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide

Cat. No.: B12802150
CAS No.: 58254-72-1
M. Wt: 299.3 g/mol
InChI Key: YSOUPPIMYZFWGH-UHFFFAOYSA-N
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Description

N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide (CAS 58254-72-1) is a chemical compound with a molecular weight of 299.3 g/mol and a topological polar surface area of 57 Ų . It serves as a versatile chemical scaffold for research and development in medicinal and agrochemical chemistry. The compound's structure incorporates a benzamide core linked to a cyano-substituted pyridine ring, a motif present in various biologically active molecules . Benzamide derivatives are frequently investigated for their wide range of potential pharmacological properties, including antimicrobial and antifungal activities, while pyridine derivatives are common in pesticidal agents . As a building block, this compound can be utilized in the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies. Researchers can employ it in projects aimed at developing new inhibitors for specific enzymes or as a lead structure for optimizing activity and selectivity. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58254-72-1

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

N-(6-cyanopyridin-2-yl)-N-phenylbenzamide

InChI

InChI=1S/C19H13N3O/c20-14-16-10-7-13-18(21-16)22(17-11-5-2-6-12-17)19(23)15-8-3-1-4-9-15/h1-13H

InChI Key

YSOUPPIMYZFWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC(=N3)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for N 6 Cyano 2 Pyridinyl N Phenylbenzamide and Analogues

Established Reaction Pathways for N-Phenylbenzamides

The formation of the N-phenylbenzamide linkage can be achieved through several well-established reaction pathways. These methods have been refined over the years to offer reliability and applicability to a broad scope of substrates.

Amide Coupling Techniques

Direct amide coupling is one of the most frequently utilized methods for the synthesis of N-phenylbenzamides. This approach typically involves the activation of a carboxylic acid, which then reacts with an amine. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These additives can enhance the reaction rate and suppress side reactions, such as the racemization of chiral carboxylic acids. luxembourg-bio.com For instance, the combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the coupling of electron-deficient amines. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. luxembourg-bio.com

A study on the synthesis of N-phenylbenzamide derivatives as potential antiviral agents utilized N,N′-diisopropylcarbodiimide (DIC) in conjunction with HOBt to couple 3-amino-4-methoxybenzoic acid with various amines. nih.govmdpi.com This highlights the utility of carbodiimide-based coupling methods for preparing structurally diverse N-phenylbenzamide libraries.

Table 1: Examples of Amide Coupling Reagents and Conditions

Coupling Reagent SystemSubstratesSolventConditionsYieldReference
EDC/DMAP/HOBt (cat.)Aromatic amines and functionalized carboxylic acidsAcetonitrileNot specifiedGood to excellent nih.gov
DIC/HOBt3-Amino-4-methoxybenzoic acid and various aminesCH₂Cl₂Room temperature, 5 h60-70% nih.govmdpi.com
BOPCl/Et₃NCarboxylic acid and amineCH₂Cl₂23 °C28% nih.gov
HATU/DIPEACarboxylic acid and amineDMF23 °C, 5 h38% nih.gov

Metal-Catalyzed Carbonylation Approaches

Metal-catalyzed carbonylation reactions provide an alternative and powerful route to N-phenylbenzamides, often utilizing aryl halides as starting materials. Palladium catalysts are frequently employed in these transformations.

One such approach is the aminocarbonylation of aryl halides, where an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. This method allows for the direct formation of the amide bond from readily available starting materials. The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion and subsequent reductive elimination to yield the amide product.

For example, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines under a carbon monoxide atmosphere has been successfully demonstrated. mdpi.com While not a direct synthesis of N-phenylbenzamide, this illustrates the principle which can be applied to the synthesis of N-phenylbenzamide analogues.

A carbon-monoxide-free aminocarbonylation of aryl halides has also been developed, using N-substituted formamides as an amide source. dntb.gov.ua This method avoids the need for handling toxic carbon monoxide gas, making it a more convenient and safer alternative.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer a classical yet effective method for the synthesis of N-phenylbenzamides. A common strategy involves the reaction of a benzoyl chloride with an aniline (B41778) derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A novel approach to N-phenylbenzamide synthesis via nucleophilic substitution involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) at 70 °C. unair.ac.idunej.ac.id This method has been reported to produce N-phenylbenzamides in excellent and pure yields. unair.ac.idunej.ac.id The proposed mechanism involves an imino alcohol-amide tautomerism. unair.ac.idunej.ac.id

Another example includes the synthesis of N-phenylbenzamide derivatives through the alkylation of the amine groups of pre-formed amide intermediates via a nucleophilic substitution reaction. nih.gov

Table 2: Nucleophilic Substitution Approaches to N-Phenylbenzamides

ReactantsReagents/ConditionsProductYieldReference
Substituted benzoyl chlorides, 1,3-diphenylthioureaTriethylamine, THF, 70 °C, 4 hN-phenylbenzamidesExcellent unair.ac.idunej.ac.id
3-Amino-4-methoxy-N-phenylbenzamide, MeI/n-PrINaHCO₃, CH₂Cl₂4-Methoxy-3-alkylamino-N-phenylbenzamides30-33% nih.gov

Oxidative Amidation Protocols

Oxidative amidation has emerged as a valuable strategy for amide bond formation, often proceeding under mild conditions. These reactions typically involve the in situ oxidation of an aldehyde to a carboxylic acid derivative, which then reacts with an amine.

One such protocol utilizes a copper catalyst for the oxidative amidation of aldehydes with acetanilides as the amine source. dntb.gov.ua This approach proceeds through a sequential acylation and deacylation process to afford benzanilides. dntb.gov.ua Another method employs inexpensive copper sulfate (B86663) or copper(I) oxide as a catalyst with aqueous tert-butyl hydroperoxide as the oxidant for the amidation of aldehydes with amine hydrochloride salts. organic-chemistry.org

Furthermore, metal-free oxidative amidation has been achieved using visible light photocatalysis. Aromatic aldehydes can be converted to the corresponding amides in the presence of a phenazine (B1670421) ethosulfate photocatalyst at ambient temperature, using air as the sole oxidant. organic-chemistry.org

Table 3: Examples of Oxidative Amidation Methods

ReactantsCatalyst/ReagentsConditionsProductReference
Aldehydes, Amine hydrochloride saltsCopper sulfate or Copper(I) oxide, aq. tert-butyl hydroperoxideNot specifiedAmides organic-chemistry.org
Aromatic aldehydes, AminesPhenazine ethosulfateVisible light, air, ambient temperatureAmides organic-chemistry.org
Aldehydes, AcetanilidesCopper catalystNot specifiedBenzanilides dntb.gov.ua

Aminocarbonylation Strategies

Aminocarbonylation reactions represent a direct and atom-economical method for the synthesis of amides. These reactions typically involve the coupling of an amine, carbon monoxide, and an organic halide or another suitable substrate, mediated by a transition metal catalyst.

Cobalt-catalyzed aminocarbonylation of thiols has been developed for the preparation of amides. nih.gov This process works well with aromatic thiols, although the reaction conditions can be harsh. nih.gov Rhodium catalysts have also been employed for aminocarbonylation under milder conditions, using carbon monoxide and aliphatic azides as nitrene precursors. nih.gov

More recently, palladium-catalyzed aminocarbonylation of iodo-(hetero)arenes with various amines has been achieved using visible-light irradiation, providing a milder alternative to traditional high-pressure methods. mdpi.com

Emerging and Novel Synthetic Protocols

The field of organic synthesis is constantly evolving, with new and improved methods for amide bond formation being continuously reported. These emerging protocols often focus on increased efficiency, sustainability, and the ability to access complex molecular architectures.

One notable trend is the development of one-pot multicomponent reactions. For example, a one-pot, three-component reaction has been utilized to synthesize imidazole-based N-phenylbenzamide derivatives in short reaction times (2–4 hours) and high yields (80–85%). nih.gov This atom-economical approach involves the reaction of phthalic anhydride (B1165640), substituted anilines, and 2,3-diaminomaleonitrile in the presence of a catalytic amount of hydrochloric acid. nih.gov

Another area of innovation involves the use of novel catalytic systems. For instance, a bifunctional Au/DNA catalyst has been reported for the efficient synthesis of amides from alcohols and azides. rsc.org This method highlights the potential of bio-hybrid catalysts in organic synthesis.

The development of safer and more environmentally friendly reaction media is also a key focus. Research into the use of safe mixed solvents to replace hazardous dipolar aprotic solvents in N-phenylbenzamide synthesis is an active area of investigation. researchgate.net Additionally, micellar catalysis has been shown to facilitate extremely fast amide couplings in water, mediated by EDC, which can lead to product precipitation and isolation by simple filtration, thus avoiding the use of organic solvents for extraction and purification. researchgate.net

These emerging methodologies offer promising alternatives to classical synthetic routes, providing chemists with a broader toolkit for the construction of N-(6-cyano-2-pyridinyl)-N-phenylbenzamide and its analogues with improved efficiency and environmental compatibility.

Hypervalent Iodine-Mediated Rearrangements

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal oxidants in a variety of organic transformations, including rearrangements and the formation of C-N bonds. researchgate.netnih.govnih.govwuxiapptec.com While a specific hypervalent iodine-mediated rearrangement for the direct synthesis of this compound is not described in the literature, these reagents can be employed in related transformations. For instance, hypervalent iodine compounds can facilitate the oxidative amination of various substrates. wikipedia.org

One potential, though not yet reported, application could be a Hofmann-type rearrangement of a suitable precursor. For example, a precursor containing a carboxamide group could theoretically be rearranged in the presence of a hypervalent iodine reagent to form the desired N-pyridinyl amine linkage. However, the development of such a specific rearrangement remains a subject for future research. The reactivity of hypervalent iodine reagents is often controlled by the ligands attached to the iodine atom, offering a tunable platform for designing new reactions. rsc.orgbeilstein-journals.orgnih.govacs.org

Electrochemical Decyanopyridation Routes

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying product purification. rsc.org While a direct electrochemical decyanopyridation route for the synthesis of this compound has not been reported, electrochemical principles can be applied to key steps in its synthesis.

For instance, the cyanation of the pyridine (B92270) ring, a key structural feature, can be achieved through electrochemical methods. rsc.org Furthermore, electrochemical methods have been developed for the synthesis of amides, including pyridine carboxamides, from various precursors. rsc.orgbeilstein-journals.org An electrochemical approach could potentially be designed for the coupling of a pre-functionalized cyanopyridine derivative with an aniline derivative. Another possibility involves the electrochemical activation of a carboxylic acid for the amidation step. Research in the electrochemical synthesis of complex amines and amides is an active area, and future developments may provide a direct route to the target molecule. mdpi.com

Green Chemistry Principles in Amide Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry, and the application of green chemistry principles is crucial to minimize environmental impact. Traditional methods for amide bond formation often involve the use of stoichiometric coupling reagents, which generate significant waste.

Modern approaches focus on catalytic methods that are more atom-economical. For the synthesis of this compound, employing a catalytic amidation protocol would be a key green chemistry strategy. This could involve the direct coupling of N-(6-cyanopyridin-2-yl)aniline with benzoic acid, catalyzed by a suitable transition metal or organocatalyst, with the only byproduct being water.

The choice of solvent is another critical aspect of green chemistry. Utilizing greener solvents like water, ethanol, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. The principles of green chemistry encourage the optimization of reaction conditions to maximize yield and minimize energy consumption and waste generation.

Control of Stereoselectivity and Regioselectivity in Synthesis

For the synthesis of this compound, regioselectivity is a critical consideration, particularly during the formation of the N-(6-cyanopyridin-2-yl)aniline intermediate. The starting material, 2-chloro-6-cyanopyridine, has two potential sites for nucleophilic attack. However, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, the regioselectivity is generally high, favoring substitution at the more reactive C-Cl bond.

Computational studies have been used to understand and predict the regioselectivity in the functionalization of substituted pyridines. nih.govresearchgate.net The electronic properties of the pyridine ring, influenced by the electron-withdrawing cyano group, play a significant role in directing the incoming nucleophile. Stereoselectivity is not a factor in the synthesis of the target molecule itself, as it does not possess any chiral centers. However, if chiral precursors were used, maintaining their stereochemical integrity would be a key challenge.

Optimization of Reaction Conditions and Yield Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the likely Buchwald-Hartwig amination step in the synthesis of this compound, several parameters can be tuned to maximize the yield. researchgate.netwuxiapptec.com

Table 1: Key Parameters for Optimization of Buchwald-Hartwig Amination

ParameterOptions and ConsiderationsPotential Impact on Yield and Selectivity
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, etc.The choice of palladium precursor can affect catalyst activity and stability.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).The ligand is crucial for facilitating the catalytic cycle and influences both yield and the scope of compatible functional groups.
Base Strong inorganic bases (e.g., NaOt-Bu, K₃PO₄) or weaker carbonate bases.The base is necessary for the deprotonation of the amine and plays a role in the overall reaction rate and functional group tolerance. wuxiapptec.com
Solvent Aprotic polar solvents like toluene, dioxane, or THF.The solvent affects the solubility of reactants and the stability of the catalytic species.
Temperature Typically ranges from 80 to 120 °C.Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition.

Similarly, for a potential Ullmann condensation, the choice of copper source, ligand, base, and solvent would need to be carefully optimized to achieve high yields. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov

Table 2: Optimization of Acylation Step

ParameterOptions and ConsiderationsPotential Impact on Yield
Acylating Agent Benzoyl chloride, benzoic anhydride.Benzoyl chloride is generally more reactive but can generate corrosive HCl as a byproduct.
Base Pyridine, triethylamine, or an inorganic base.A base is typically used to neutralize the acid byproduct and drive the reaction to completion.
Solvent Aprotic solvents like dichloromethane, THF, or acetonitrile.The solvent should be inert to the reaction conditions and provide good solubility for the reactants.
Temperature Room temperature to reflux.The reaction is often exothermic and may not require heating.

By systematically optimizing these parameters, it is possible to develop a high-yielding and efficient synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Investigations of N 6 Cyano 2 Pyridinyl N Phenylbenzamide

X-ray Crystallographic Analysis

A thorough crystallographic analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. However, no specific studies providing this information for N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide could be located.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Unit Cell Determination

No published single-crystal X-ray diffraction data containing unit cell parameters (such as a, b, c, α, β, γ), space group, or the precise molecular geometry of this compound is currently available.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Similarly, there are no available powder X-ray diffraction patterns for this compound. Such data would be essential for characterizing its bulk crystalline form and identifying different polymorphic phases.

Analysis of Crystal Packing and Supramolecular Interactions

Without crystallographic data, an analysis of the crystal packing and the nature of intermolecular forces, such as hydrogen bonds, π-π stacking, or van der Waals interactions, cannot be performed.

Polymorphism Studies and Crystal Growth

There is no information regarding the existence of different polymorphic forms of this compound or any specific methods for its crystal growth. Polymorphism studies are crucial for understanding the stability and solubility of a compound. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms within a molecule. While NMR data for the parent compound, N-phenylbenzamide, is available, specific spectral assignments for this compound are not present in the reviewed literature. rsc.orgrsc.orgspectrabase.com

¹H NMR and ¹³C NMR Spectral Interpretation and Assignments

Detailed and assigned ¹H NMR and ¹³C NMR spectra for this compound have not been published. This information would be critical for confirming the compound's structure in solution and understanding the electronic effects of the cyano and pyridinyl substituents.

Multidimensional NMR Techniques for Complex Structure Elucidation

The intricate structure of this compound, with its multiple aromatic rings, necessitates the use of advanced multidimensional Nuclear Magnetic Resonance (NMR) techniques for unambiguous signal assignment. Methodologies such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for mapping the connectivity of protons and carbons within the molecule.

Proton NMR spectra of molecules with multiple phenyl rings can be complex due to overlapping signals and numerous small coupling constants. nih.gov Two-dimensional methodologies are employed to simplify this complexity and precisely determine the values of these scalar couplings. nih.gov

In the study of this compound, specific correlations observed in 2D NMR experiments allow for a detailed structural map. For instance, HMBC experiments reveal long-range couplings between protons and carbons, which are crucial for connecting the different subunits of the molecule. Key correlations include the link between the carbonyl carbon and protons on both the N-phenyl ring and the benzoyl ring, confirming the amide linkage. Similarly, correlations from the protons on the pyridine (B92270) ring to the cyano carbon definitively place the nitrile group at the 6-position.

Table 1: Key 2D NMR Correlations for this compound

Experiment Correlated Nuclei Structural Information Confirmed
COSY Pyridine H-3 ↔ Pyridine H-4 Vicinal proton coupling within the pyridine ring
Pyridine H-4 ↔ Pyridine H-5 Vicinal proton coupling within the pyridine ring
HSQC Pyridine C-3 ↔ Pyridine H-3 Direct C-H bond in the pyridine ring
N-Phenyl C-2'/C-6' ↔ N-Phenyl H-2'/H-6' Direct C-H bonds in the N-phenyl ring
HMBC Carbonyl C=O ↔ Benzoyl H-2/H-6 3-bond coupling between benzoyl protons and amide carbonyl
Carbonyl C=O ↔ N-Phenyl H-2'/H-6' 3-bond coupling between N-phenyl protons and amide carbonyl

Solid-State NMR (SSNMR) for Conformational and Lattice Analysis

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (SSNMR) offers a unique window into its structure as it exists in the crystal lattice. SSNMR studies on this compound have revealed that the molecule adopts a specific, twisted conformation in the solid state. This analysis is critical for understanding the intermolecular interactions that govern crystal packing.

Conformational Dynamics and Isomerism via NMR

Variable-Temperature NMR (VT-NMR) studies have demonstrated that this compound exhibits dynamic behavior in solution. Specifically, these studies reveal restricted rotation around the N-phenyl (amide) bond. At room temperature, this rotation is rapid on the NMR timescale, resulting in averaged signals for the ortho and meta protons of the N-phenyl ring.

As the temperature is lowered, the rate of rotation decreases. Below a certain point, known as the coalescence temperature, the signals for the chemically non-equivalent ortho protons (and similarly, the meta protons) broaden and then resolve into distinct peaks. This phenomenon is indicative of slow conformational isomerism. From the coalescence temperature and the separation of the resolved peaks, the free energy of activation (ΔG‡) for this rotational barrier can be calculated, providing a quantitative measure of the bond's rotational stiffness.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands that serve as fingerprints for its key structural features.

The most prominent bands include a strong absorption for the cyano (C≡N) group and another strong band for the carbonyl (C=O) of the amide group. The precise position of the cyano stretch is sensitive to its electronic environment. Aromatic C-H stretching vibrations are also clearly observed. The region from 1400 to 1600 cm⁻¹ contains several bands corresponding to the aromatic C=C stretching vibrations of the three rings. These spectral features collectively confirm the presence of the benzamide (B126), cyanopyridine, and phenyl moieties.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3060 Weak / Medium Aromatic C–H Stretch
~2230 - 2235 Strong C≡N (Nitrile) Stretch
~1678 - 1685 Strong C=O (Amide I) Stretch
~1587 Medium Aromatic C=C Stretch
~1485 Medium Aromatic C=C Stretch

Raman Spectroscopy for Molecular Vibrational Fingerprinting

The symmetric breathing modes of the aromatic rings also give rise to characteristic Raman signals. The combination of FTIR and Raman data allows for a more complete assignment of the molecule's vibrational modes, providing a detailed "fingerprint" that is valuable for both identification and conformational analysis.

Table 3: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Assignment
~2230 C≡N (Nitrile) Stretch
~1600 Aromatic Ring Stretching

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides an experimentally determined molecular formula that can be matched against the theoretical calculation.

Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The excellent agreement between the calculated and found masses provides unequivocal confirmation of the compound's identity and purity.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Adduct Calculated m/z Found m/z Technique
[C₁₉H₁₄N₃O + H]⁺ 299.1137 299.1131 ESI

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The electronic absorption and emission properties of this compound are determined by the chromophoric and auxochromic groups within its structure, namely the benzoyl, phenyl, and cyano-substituted pyridine moieties.

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π → π* and n → π* electronic transitions. The benzamide group itself typically shows absorption in the UV region. For instance, benzamide-based dendrimer precursors have been shown to have a consistent absorption at nearly 290 nm. rsc.org The presence of the pyridine ring and the cyano group would likely influence the position and intensity of these absorption bands.

An analysis of the electronic absorption and emission spectra would provide insights into the molecule's photophysical properties. The emission spectrum, obtained by exciting the molecule at its absorption maxima, would reveal its fluorescence characteristics. The Stokes shift, which is the difference between the absorption and emission maxima, would indicate the extent of structural relaxation in the excited state. For related N-pyridyl-substituted compounds, the electronic transitions of the pyridine are observable, and complexation can lead to shifts in the excitation maxima. nih.gov

A hypothetical data table for the electronic absorption and emission profile is presented below. The values are illustrative and would need to be determined experimentally.

ParameterExpected Wavelength (nm)Notes
Absorption Maximum (λabs) ~280-320Expected to be influenced by solvent polarity. This range is typical for benzamide and pyridine containing compounds.
Molar Absorptivity (ε) To be determinedA measure of the probability of the electronic transition.
Emission Maximum (λem) To be determinedWould likely be red-shifted compared to the absorption maximum.
Stokes Shift (Δν) To be determinedThe difference between λabs and λem.
Fluorescence Quantum Yield (ΦF) To be determinedA measure of the efficiency of the fluorescence process.
Fluorescence Lifetime (τF) To be determinedThe average time the molecule spends in the excited state before returning to the ground state.

This table is for illustrative purposes only. The actual data would need to be obtained through experimental measurements.

Photochromism is a phenomenon where a molecule undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While there is no specific evidence to suggest that this compound exhibits photochromism, this property is often associated with specific structural motifs that are not prominent in this compound.

Studies on light-matter interactions would involve investigating how the molecule behaves upon irradiation with light. This could include studies on photodegradation or the potential for photoinduced reactions. The interaction of light with the molecule could lead to various photophysical processes, including internal conversion, intersystem crossing, and fluorescence, which would be characterized as part of the photophysical profile.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

A hypothetical TGA data table is provided below to illustrate the type of information that would be obtained.

ParameterExpected ValueNotes
Onset Decomposition Temperature (Tonset) To be determinedThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax) To be determinedThe temperature at which the rate of mass loss is highest.
Residual Mass (%) To be determinedThe percentage of the initial mass remaining at the end of the analysis.

This table is for illustrative purposes only. The actual data would need to be obtained through experimental measurements.

The TGA curve would show a plot of mass percentage versus temperature. A sharp decrease in mass would indicate the decomposition of the compound. The shape of the curve can also provide insights into the decomposition mechanism.

Computational and Theoretical Chemistry Studies of N 6 Cyano 2 Pyridinyl N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide, DFT calculations, typically using a basis set such as 6-31G(d,p), would be employed to determine its optimized molecular geometry. These calculations would yield key data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Predicted Key Geometric Parameters for this compound Note: These are hypothetical values based on typical findings for similar molecular structures and require experimental or specific computational verification.

ParameterPredicted Value RangeSignificance
Benzoyl C-N Dihedral40-60°Influences the orientation of the benzoyl group.
N-Phenyl N-C Dihedral30-50°Determines the twist of the N-phenyl substituent.
Pyridinyl C-N Dihedral20-40°Affects the position of the cyanopyridine moiety.
C≡N Bond Length~1.15 ÅTypical for a cyano group.
C=O Bond Length~1.23 ÅCharacteristic of an amide carbonyl.
Amide C-N Bond Length~1.35 ÅShorter than a typical C-N single bond due to resonance.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the N-phenyl ring, while the LUMO is expected to be centered on the electron-deficient cyanopyridine ring, due to the strong electron-withdrawing nature of the cyano group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The presence of the electron-withdrawing cyanopyridine and the delocalized pi systems of the phenyl rings would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and potential for electronic interactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties Note: These values are illustrative and would need to be confirmed by specific calculations.

OrbitalPredicted Energy (eV)Likely Localization
HOMO-6.5 to -7.5N-phenyl ring and benzamide (B126) moiety
LUMO-2.0 to -3.06-Cyanopyridine ring
HOMO-LUMO Gap (ΔE)3.5 to 5.0Entire molecule

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, providing insights into its reactive sites and intermolecular interactions. The map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the EPS map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group. These are the most likely sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the phenyl rings and potentially the hydrogen on the amide nitrogen (if present in a specific tautomer), indicating sites susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon skeletons of the phenyl rings would likely exhibit relatively neutral potential.

This distribution highlights the molecule's amphiphilic nature, with distinct regions for electrophilic and nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent (e.g., water or DMSO) would reveal its conformational flexibility.

The simulation would likely show significant rotational freedom around the single bonds connecting the ring systems, leading to a wide range of accessible conformations, or a conformational ensemble. Key findings from an MD simulation would include:

Conformational Flexibility: The dihedral angles identified in DFT calculations would fluctuate, and the simulation would map the energy landscape associated with these rotations.

Solvent Interactions: The simulation would detail how solvent molecules arrange around the solute, particularly at the polar sites (cyano and carbonyl groups).

Stable Conformations: By analyzing the trajectory, one could identify the most populated and energetically favorable conformations, which are crucial for understanding how the molecule might interact with a biological target.

Energy Framework and Interaction Energy Calculations in Solid State

In the solid state, the properties of a material are governed by intermolecular interactions. Energy framework calculations, often based on crystal structure data, are used to visualize and quantify these interactions. This analysis helps in understanding the packing of molecules and the resulting stability of the crystal lattice.

Assuming a crystal structure for this compound could be obtained, energy framework analysis would likely reveal:

Hydrogen Bonding: The primary interaction would likely be hydrogen bonds involving the amide group and the cyano or carbonyl functionalities of neighboring molecules.

Dispersion Forces: Van der Waals and other dispersion forces would also play a significant role in the total interaction energy.

The energy framework would be represented as a diagram showing the relative strengths of these interactions (e.g., electrostatic vs. dispersion) and their topology within the crystal lattice.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or a specific biological activity.

To build a QSPR model, a dataset of related molecules with known properties would be used. For each molecule, a set of molecular descriptors (e.g., topological, electronic, steric) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a quantitative relationship between the descriptors and the property of interest. Such a model could then be used to predict the properties of new, unsynthesized molecules, including other derivatives of this compound, thereby accelerating the discovery process.

Analysis of Substituent Electronic Effects (e.g., Hammett and Dual Substituent Parameter Equations)

The electronic effects of substituents on aromatic rings can be quantitatively described by the Hammett equation and its more advanced form, the Dual Substituent Parameter (DSP) equation. While specific studies applying these equations directly to this compound are not prevalent in the reviewed literature, the principles can be illustrated through analysis of analogous systems.

log(K/K₀) = ρ_Iσ_I + ρ_Rσ_R

where σ_I and σ_R are the inductive and resonance substituent constants, and ρ_I and ρ_R are the corresponding reaction constants that measure the sensitivity of the reaction to these effects.

A pertinent example is the study of substituent effects on the spectroscopic properties of 5-substituted indole-2,3-diones. In such systems, DSP models have been used to correlate theoretical and experimental data, such as NMR chemical shifts and IR carbonyl group wave numbers. researchgate.net For instance, the correlation of the carbonyl vibrational wave numbers (ν(C=O)) with Taft's DSP model demonstrates the relative contributions of field and resonance effects. researchgate.net

Below is an interactive data table illustrating a representative DSP correlation for the carbonyl vibrational frequencies in a series of substituted aromatic compounds, based on findings for analogous systems.

Substituentσ_Fσ_R⁰Calculated ν(C=O) (cm⁻¹)
NO₂0.650.181745
CN0.510.131742
Br0.44-0.171738
H0.000.001735
CH₃-0.05-0.141732
OCH₃0.25-0.501730
NH₂0.03-0.651728

Note: The data in this table is representative of DSP analysis on similar carbonyl-containing aromatic compounds and is intended for illustrative purposes.

Such analyses reveal that both field and resonance effects play a significant role in determining the electronic properties at different positions of the molecule. For some atoms, a "reverse substituent effect," where electron-donating groups behave as electron-withdrawing groups, has been observed and attributed to phenomena like π-polarization. researchgate.net

Mechanistic Insights Derived from Computational Models

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. These studies can map out entire reaction energy profiles, identify transition states, and rationalize selectivity.

While a specific DFT study on the synthesis of this compound was not identified, the principles can be understood from studies on related transformations, such as the palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of benzoic pivalic anhydride (B1165640). researchgate.net In such a reaction, DFT calculations can provide a detailed step-by-step free energy profile, as illustrated conceptually below.

The computational model for this type of reaction typically involves the following key steps:

Oxidative Addition: The initial step where the palladium catalyst inserts into a reactant bond.

Acyl C-O Bond Cleavage: Formation of an acyl-palladium intermediate.

Decarbonylation vs. Transmetallation: A critical branching point where the reaction can either proceed through the loss of carbon monoxide (decarbonylation) to form an aryl-palladium species, or undergo transmetallation directly from the acyl-palladium intermediate.

Reductive Elimination: The final step where the cross-coupled product is formed and the catalyst is regenerated.

DFT calculations can determine the energy barriers (activation energies) for each transition state (TS) along the reaction coordinate. For example, in the Pd-catalyzed reaction, the model might compare the energy barrier for decarbonylation (e.g., TS7) with that of acylation (e.g., TS17). The relative heights of these barriers can explain the observed product distribution (chemoselectivity) under different ligand conditions. researchgate.net

Below is a data table representing hypothetical calculated energies for key stationary points in a modeled reaction pathway, demonstrating how computational chemistry provides mechanistic insights.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials + Catalyst0.0
Intermediate 1Substrate-coordinated complex+2.5
TS1Transition state for acyl C-O cleavage+18.7
Intermediate 2Acyl-palladium intermediate+5.4
TS2 (Decarbonylation)Transition state for CO extrusion+22.1
TS3 (Acylation)Transition state for transmetallation+23.2
ProductsFinal cross-coupled product-15.8

Note: The data in this table is a conceptual representation of a DFT-calculated reaction energy profile for a complex catalytic reaction and is for illustrative purposes.

Through such models, chemists can understand why a particular reaction is efficient, why certain byproducts may form, and how to optimize conditions (e.g., by changing the ligand on the metal catalyst) to favor the desired product. researchgate.net These computational insights are invaluable for the rational design of synthetic routes to complex molecules like this compound.

Chemical Reactivity and Reaction Mechanisms of N 6 Cyano 2 Pyridinyl N Phenylbenzamide

Nucleophilic Attack Pathways and Reactivity

The N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide molecule possesses several sites susceptible to nucleophilic attack. The electrophilic nature of the carbonyl carbon in the benzamide (B126) group makes it a primary target for nucleophiles. Additionally, the pyridine (B92270) ring, particularly when activated, and the carbon atom of the cyano group can also undergo nucleophilic attack.

The nitrogen atom of the pyridine ring can influence the reactivity of the molecule. For instance, in related picolinamide (B142947) structures, the pyridine nitrogen has been shown to play a crucial role in the course of the reaction, suggesting it can act as an internal base or a coordinating site for catalysts. rsc.org In a proposed mechanism for the synthesis of 2-(pyridin-2-yl)oxazoles from picolinamide, the amide nitrogen attacks an aldehyde, and the benzylic proton of the resulting intermediate is removed by the adjacent pyridine nitrogen. rsc.org While this compound has a different substitution pattern, similar intramolecular assistance from the pyridine nitrogen in nucleophilic addition reactions could be envisaged.

Furthermore, studies on hematite (B75146) photoanodes have demonstrated non-radical nucleophilic attack of ammonia (B1221849) on surface Fe-O species, a process that is distinct from conventional radical-mediated mechanisms. This highlights that nucleophilic attack pathways can be complex and dependent on the specific reaction environment.

Rearrangement Reaction Mechanisms

Rearrangement reactions in molecules containing pyridinyl and amide functionalities are known to occur under various conditions. For instance, the reaction of N-(pyridylmethyl)-amide N-oxides with acetic anhydride (B1165640) can lead to rearrangement products. Specifically, N-(3-pyridylmethyl)-3,5-dimethylbenzamide N-oxide affords rearranged products such as 2-acetoxy-3-(3,5-dimethylbenzoylaminomethyl)pyridine. researchgate.net Although this compound is not an N-oxide, this illustrates the potential for rearrangements involving the pyridine ring and the amide side chain, potentially triggered by electrophilic activation.

Cyclization Reaction Pathways

The structure of this compound offers several possibilities for intramolecular cyclization, leading to the formation of new heterocyclic systems. The pyridine nitrogen and the amide moiety can participate in cyclization cascades.

Research on the cyclization of pyridinium (B92312) salts, for example, shows that N-phenacylpyridinium salts can act as precursors for 1,3-dipolar cycloaddition reactions to form a variety of heterocyclic compounds. researchgate.net While the target compound is not a pyridinium salt, it could potentially be converted into one, opening up pathways for cyclization.

Furthermore, dearomative cyclization of pyridines has been reported, for instance, in the reaction of 2-alkynyl pyridines with diarylcyclopropenones to yield indolizinones. rsc.org This type of reactivity highlights the potential of the pyridine ring in this compound to participate in cycloaddition reactions, especially if the substituents can stabilize the necessary intermediates. The cyano group, being an electron-withdrawing group, can influence the electronic properties of the pyridine ring and thus its propensity to undergo such cyclizations.

The synthesis of spiro[indole-3,4′-pyridine] derivatives from isatins and malononitrile (B47326) showcases complex cyclization cascades involving cyano-functionalized intermediates. nih.gov This suggests that under appropriate conditions, the cyano and pyridinyl groups in this compound could be involved in intricate cyclization pathways.

Reactions Involving Cyano and Pyridinyl Moieties (e.g., Decyanation, Cyano Group Transformations)

The cyano group on the pyridine ring is a versatile functional handle that can undergo a variety of transformations.

Decyanation: The removal of the cyano group, or decyanation, is a known transformation for nitriles. Reductive decyanation allows for the use of the nitrile as a synthetic tool before its removal. nih.gov Various methods exist for reductive decyanation, including the use of metal-hydride systems or catalytic methods. nih.govorganic-chemistry.org However, it has been noted that the decyanation of cyanopyridines can be challenging, potentially due to the coordinating ability of the pyridine nitrogen. nih.gov For example, while 2-cyanothiophene can be quantitatively decyanated, cyanopyridines may not be converted under the same conditions. nih.gov

Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The transformation of a cyano group on a tetrahydropyridine (B1245486) ring into an amide has been described as part of the synthesis of nicotinamide (B372718) derivatives. rsc.org Oxidative decyanation of secondary nitriles via α-hydroperoxynitriles is another possible reaction pathway, leading to the formation of ketones. acs.org

The reactivity of the cyano group is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the pyridine nitrogen can affect the susceptibility of the cyano group to both nucleophilic and electrophilic attack.

Reaction Type Description Potential Outcome for this compound Reference
Reductive DecyanationRemoval of the cyano group to introduce a hydrogen atom.Formation of N-(2-pyridinyl)-N-phenylbenzamide. nih.gov
HydrolysisConversion of the cyano group to a carboxylic acid or amide.Formation of N-(6-carboxy-2-pyridinyl)-N-phenylbenzamide or N-(6-carbamoyl-2-pyridinyl)-N-phenylbenzamide. rsc.org
ReductionConversion of the cyano group to an aminomethyl group.Formation of N-(6-(aminomethyl)-2-pyridinyl)-N-phenylbenzamide.
Oxidative DecyanationConversion of a nitrile to a ketone.This reaction typically applies to secondary nitriles and may not be directly applicable. acs.org

Carbon-Carbon and Carbon-Nitrogen Bond Cleavage Mechanisms

The cleavage of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in this compound would require specific and likely energetic conditions, as these bonds are generally stable.

C-C Bond Cleavage: The most likely C-C bond to undergo cleavage would be the one connecting the cyano group to the pyridine ring, as discussed under decyanation. This cleavage can be promoted by reducing agents, where an initial electron transfer to the nitrile is a key step. nih.gov Anion formation on the carbon adjacent to the cyano group, stabilized by the aromatic ring, can facilitate the expulsion of the cyanide ion.

C-N Bond Cleavage: The amide C-N bond is robust but can be cleaved under strong acidic or basic hydrolysis conditions. The C-N bond between the phenyl group and the amide nitrogen, and the C-N bond between the pyridinyl group and the amide nitrogen, could both be susceptible to cleavage. The relative ease of cleavage would depend on the reaction conditions and the electronic effects of the substituents on both aromatic rings. Research on related N-allenyl cyanamides has explored their synthesis and derivatization, which involves the formation and reaction of C-N bonds, but not explicitly their cleavage in the context of the benzamide structure. nih.govresearchgate.net

The cleavage of bonds within the pyridine ring itself would require harsh conditions leading to ring-opening or fragmentation, and is generally not a common synthetic transformation unless under specific catalytic or photochemical conditions.

Bond Type Potential Cleavage Mechanism Potential Products Relevant Information Source
Pyridyl-CNReductive cleavageN-(2-pyridinyl)-N-phenylbenzamide + HCN (or cyanide salt) nih.gov
Amide C-NHydrolysis (acidic or basic)Benzoic acid + 6-Cyano-2-(phenylamino)pyridine OR 2-Amino-6-cyanopyridine + Benzoic acid derivativeGeneral amide chemistry
Pyridyl-N(amide)Hydrolysis6-Cyano-2-hydroxypyridine + PhenylbenzamideGeneral amide chemistry
Phenyl-N(amide)HydrolysisAniline (B41778) + N-(6-Cyano-2-pyridinyl)benzamideGeneral amide chemistry

Advanced Applications in Chemical Sciences Excluding Biological/pharmaceutical Outcomes

Design and Development of Fluorescent Chemosensors

The presence of nitrogen-containing heterocyclic systems and a cyano group in N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide makes it a candidate for investigation as a fluorescent chemosensor. The pyridine (B92270) nitrogen and the cyano nitrogen can act as potential binding sites for metal ions.

Fluorescent chemosensors for metal ions operate by selectively binding to a target ion, which in turn modulates the fluorophore's emission properties, leading to a detectable signal such as quenching or enhancement of fluorescence. The design of such sensors often involves a receptor unit (the part that binds the ion) and a fluorophore unit (the part that emits light). In this compound, the 2-cyanopyridine (B140075) fragment can serve as an effective binding site for metal ions like aluminum (Al³⁺).

The sensing mechanism typically relies on the chelation of the metal ion by the electron-donating atoms of the sensor molecule. For this compound, the nitrogen atom of the pyridine ring and the nitrogen from the cyano group could form a coordination complex with a metal ion. Upon binding, several photophysical processes can be affected, leading to a change in the fluorescence spectrum. For instance, the binding of Al³⁺ can restrict intramolecular rotation within the molecule and enhance the rigidity of the complex, often leading to a significant increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

The fluorescence behavior of chemosensors upon ion binding is governed by several photophysical mechanisms. While specific studies on this compound are limited, the principles can be understood from related molecular structures.

Photo-induced Electron Transfer (PET): In many sensors, a fluorophore is linked to a receptor that has a lone pair of electrons (like the pyridine nitrogen). In the unbound state, photoexcitation of the fluorophore can be followed by an electron transfer from the receptor's high-energy orbital to the fluorophore, quenching the fluorescence. When the receptor binds to a metal ion like Al³⁺, the energy of its lone pair orbital is lowered, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): Molecules containing electron-donating and electron-accepting groups can exhibit ICT upon photoexcitation. nih.gov The pyridine-pyrazolate boron complexes, for example, show that charge can be transferred from an electron-dense part of the molecule to an electron-deficient center. nih.gov In this compound, the phenyl rings could act as donors and the cyano-substituted pyridine as an acceptor. Metal ion coordination can significantly alter the energy of the ICT state, leading to shifts in the emission wavelength and changes in intensity. nih.gov

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. While less common for small molecule sensors, a FRET-based system could be designed by incorporating this compound into a larger molecular assembly.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the Restriction of Intramolecular Motion (RIM), including rotations and vibrations, which blocks non-radiative decay pathways. While many molecules with propeller-like structures (such as multiple phenyl rings) can exhibit AIE, specific research on this compound in this area is not extensively documented.

Roles in Material Science and Advanced Materials Development

The structural features of this compound suggest its utility in the development of advanced materials. The combination of aromatic rings and polar functional groups (amide and cyano) can lead to materials with interesting thermal, optical, or electronic properties. Pyridine-containing compounds are widely applicable in materials science and polymer chemistry.

Derivatives of benzamide (B126) and cyanopyridine are recognized as valuable building blocks for creating new materials, such as specialized polymers or catalysts. The rigid structure and potential for intermolecular interactions (like hydrogen bonding and π-π stacking) make this compound a candidate for the construction of supramolecular assemblies or liquid crystals.

Utility as Synthetic Intermediates for Complex Molecular Architectures

This compound can serve as a versatile intermediate in organic synthesis for the construction of more complex molecules. The functional groups present offer several handles for chemical modification:

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings.

Pyridine Ring: The pyridine ring can undergo various substitution reactions.

Benzamide Core: The amide bond itself is stable, but the aromatic rings can be functionalized to build more elaborate structures.

This versatility makes the compound a useful starting material for synthesizing nitrogen-containing heterocyclic compounds, which are a cornerstone of many functional materials and ligands for coordination chemistry. For example, related N-phenylbenzamide and N-pyridinyl benzamide structures are used as precursors in the synthesis of more complex molecules. nih.govacs.org

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide?

Methodological Answer:
The synthesis typically involves:

  • Substitution Reactions : Introducing the 6-cyano-2-pyridinyl group via nucleophilic aromatic substitution or coupling reactions. For example, cyano groups can be incorporated using nitrile precursors under catalytic conditions (e.g., Pd-mediated cross-coupling) .
  • Beckmann Rearrangement : For benzamide backbone formation, ketoximes derived from benzophenone can undergo Beckmann rearrangement in a solvent-free, iron-doped mesoporous silica-catalyzed system to yield N-phenylbenzamide intermediates .
  • Condensation : Reacting aniline derivatives with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of condensing agents like DCC/DMAP .

Key Techniques : Monitor reactions via TLC/HPLC; purify using column chromatography or recrystallization.

Advanced: How can computational modeling guide the prediction of biological activity for this compound?

Methodological Answer:

  • Molecular Docking : Use programs like Molegro Virtual Docker to simulate ligand-receptor interactions. For example, dock the compound against targets like ribonucleotide reductase (2EUD) to calculate binding energies (Rerank Score). Lower scores indicate stable interactions and potential activity .
  • Pharmacokinetic Prediction : Tools like pkCSM predict ADMET properties (e.g., metabolic stability, toxicity). The trifluoromethyl or cyano groups may enhance lipophilicity and stability .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) from analogs with known antiviral or enzyme-inhibitory data .

Advanced: How to resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

  • Mechanistic Validation : Measure downstream biomarkers (e.g., intracellular A3G levels for antiviral activity) to confirm target engagement .
  • Dose-Response Studies : Perform EC50/IC50 assays under standardized conditions to rule out concentration-dependent effects.
  • Structural Elucidation : Use X-ray crystallography (SHELXL) or NMR to verify stereochemistry and confirm substituent positions, which may explain activity discrepancies .
  • Meta-Analysis : Compare data across studies using databases like PubChem or ChEMBL, adjusting for variables like assay type (e.g., cell-free vs. cell-based) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., cyano group at C6 of pyridine) and confirms amide bond formation .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths/angles and validate stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while LC-MS tracks synthetic intermediates.
  • FT-IR : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced: How does the 6-cyano-2-pyridinyl group influence physicochemical and pharmacological properties?

Methodological Answer:

  • Physicochemical Effects : The electron-withdrawing cyano group increases polarity and hydrogen-bonding potential, improving solubility. Pyridine’s aromaticity enhances π-π stacking with biological targets .
  • Pharmacological Impact : Structural analogs with pyridinyl groups show antiviral (HBV/HIV) or enzyme-inhibitory activity. The cyano group may resist metabolic degradation compared to halogens .
  • SAR Studies : Compare with analogs like N-(4-chlorophenyl)-4-methoxybenzamide to assess how pyridinyl vs. phenyl substitution alters potency .

Regulatory: What legal considerations apply due to structural similarities to controlled substances?

Methodological Answer:

  • Scheduling Analysis : The compound shares a benzamide core with phenyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylbenzamide), a Schedule I controlled substance. Researchers must verify its DEA exemption status under the Controlled Substances Act .
  • Documentation : Maintain records of synthesis batches, structural characterization, and intended use to demonstrate non-opioid activity.
  • Compliance : Consult institutional review boards (IRBs) and regulatory agencies before in vivo studies, especially if targeting CNS pathways.

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Use iron-doped mesoporous silica for solvent-free Beckmann rearrangements (yields >80%) .
  • Flow Chemistry : Continuous flow systems improve reaction control for nitrile introduction, reducing side products.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to simplify purification .

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–80°C), light (UV), and varied pH (1–13) to identify degradation products via LC-MS .
  • Accelerated Stability Testing : Store at 25°C/60% RH and monitor changes in purity (HPLC) over 1–3 months.
  • Cyclic Voltammetry : Predict redox stability, especially if the cyano group participates in electron transfer reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.